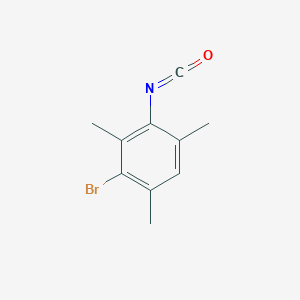

3-Bromo-2,4,6-trimethylphenyl isocyanate

Übersicht

Beschreibung

3-Bromo-2,4,6-trimethylphenyl isocyanate is an organic compound with the molecular formula C10H10BrNO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with bromine and three methyl groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromo-2,4,6-trimethylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3-bromo-2,4,6-trimethylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:

3-Bromo-2,4,6-trimethylphenol+Phosgene→3-Bromo-2,4,6-trimethylphenyl isocyanate+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the safe handling of phosgene .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2,4,6-trimethylphenyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines to form ureas.

Common Reagents and Conditions

Amines: Primary amines are commonly used in reactions with this compound to form ureas and heterocycles.

Major Products

Ureas: Formed by the reaction with primary amines.

Heterocyclic Compounds: Benzimidazoles and thienoimidazoles are major products formed in the presence of copper(I) catalysts.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2,4,6-trimethylphenyl isocyanate is utilized in various scientific research applications:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Investigated for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Applied in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Bromo-2,4,6-trimethylphenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (NCO) readily reacts with nucleophilic sites on other molecules, leading to the formation of ureas and other derivatives. This reactivity is exploited in various chemical syntheses to create new compounds with desired properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenyl Isocyanate: The parent compound, lacking the bromine and methyl substitutions.

2,4,6-Trimethylphenyl Isocyanate: Similar structure but without the bromine atom.

3-Bromo-phenyl Isocyanate: Contains the bromine atom but lacks the methyl groups.

Uniqueness

3-Bromo-2,4,6-trimethylphenyl isocyanate is unique due to the presence of both bromine and three methyl groups on the phenyl ring. This substitution pattern influences its reactivity and the types of products formed in chemical reactions. The bromine atom can participate in additional reactions, such as halogenation, while the methyl groups provide steric hindrance, affecting the compound’s overall reactivity .

Biologische Aktivität

3-Bromo-2,4,6-trimethylphenyl isocyanate is an organic compound that has garnered interest in medicinal chemistry and biological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

- Molecular Formula : CHBrN\O

- Molecular Weight : Approximately 253.13 g/mol

- Melting Point : 37-42 °C

- Assay Purity : 96%

The biological activity of this compound is thought to stem from its ability to interact with various biological targets. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity. This mechanism is similar to that observed in other isocyanates, which have been implicated in various biological processes, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.

Anticancer Activity

Isocyanates have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of stress response pathways. For example, a study highlighted that certain isocyanate compounds could induce cell death in cancer cell lines by activating caspase pathways . Although direct evidence for this compound's anticancer effects remains sparse, its potential as a lead compound in drug development warrants further investigation.

Case Study: Occupational Exposure and Health Implications

A significant body of research has focused on the health impacts of isocyanates in occupational settings. A study examining the relationship between exposure to isocyanates and occupational asthma found that higher concentrations were linked to increased asthma prevalence among exposed workers . This highlights the need for caution when handling compounds like this compound in industrial applications.

Comparative Studies

Comparative studies involving similar compounds provide insights into the biological activity of this compound:

Conclusion and Future Directions

This compound shows promise as a compound with potential biological activities relevant to drug development and therapeutic applications. However, further research is needed to elucidate its specific mechanisms of action and efficacy in various biological contexts. Investigating its interactions at the molecular level could pave the way for novel applications in medicinal chemistry.

Future studies should focus on:

- In vitro and In vivo Testing : Assessing the biological activity through controlled experiments.

- Structure-Activity Relationship Studies : Understanding how modifications to the compound affect its biological properties.

- Toxicological Assessments : Evaluating safety profiles for potential therapeutic use.

Eigenschaften

IUPAC Name |

2-bromo-4-isocyanato-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-4-7(2)10(12-5-13)8(3)9(6)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIWEPBSGPAODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N=C=O)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403501 | |

| Record name | 3-Bromo-2,4,6-trimethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-19-8 | |

| Record name | 3-Bromo-2,4,6-trimethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.